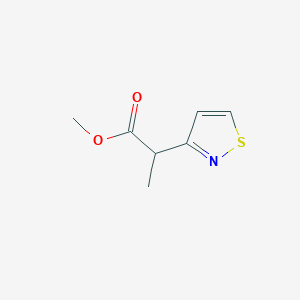

Methyl 2-(1,2-thiazol-3-yl)propanoate

Description

Methyl 2-(1,2-thiazol-3-yl)propanoate is an organic compound featuring a 1,2-thiazole heterocyclic ring substituted at the 3-position with a propanoate ester group. Thiazole derivatives are of significant interest in medicinal and agrochemical research due to their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The 1,2-thiazole core contains both sulfur and nitrogen atoms, contributing to its unique electronic and steric characteristics.

Properties

Molecular Formula |

C7H9NO2S |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

methyl 2-(1,2-thiazol-3-yl)propanoate |

InChI |

InChI=1S/C7H9NO2S/c1-5(7(9)10-2)6-3-4-11-8-6/h3-5H,1-2H3 |

InChI Key |

ARHPOGGSOIRMMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NSC=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,2-thiazol-3-yl)propanoate typically involves the reaction of appropriate thiazole derivatives with methyl acrylate under specific conditions. One common method includes the use of a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This reaction yields substituted thiazole derivatives, which can then be further modified to produce methyl 2-(1,2-thiazol-3-yl)propanoate.

Industrial Production Methods

Industrial production methods for methyl 2-(1,2-thiazol-3-yl)propanoate often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,2-thiazol-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Scientific Research Applications

Methyl 2-(1,2-thiazol-3-yl)propanoate finds applications in several fields, including pharmaceuticals and synthetic organic chemistry.

Pharmaceuticals

- Due to its biological activity, methyl 2-(1,2-thiazol-3-yl)propanoate is explored as a potential lead compound for drug development targeting infections. Its biological activity is attributed to its ability to interact with specific biological targets, influencing cellular processes.

- Thiazole derivatives, including methyl 2-(1,2-thiazol-3-yl)propanoate, exhibit a range of biological activities.

- It can be synthesized through several methods, allowing production with varying degrees of purity and yield.

Synthesis of Thiazole Derivatives

- Methyl 2-(1,2-thiazol-3-yl)propanoate is used in synthetic organic chemistry. The reactions it undergoes highlight its versatility in this field.

Interaction with Biomolecules

- Studies have shown that methyl 2-(1,2-thiazol-3-yl)propanoate interacts with various biomolecules. Understanding these interactions is critical for elucidating its mechanism of action and optimizing its therapeutic potential.

Comparable Compounds

Methyl 2-(1,2-thiazol-3-yl)propanoate shares structural similarities with other thiazole-containing compounds. Some comparable compounds include:

- Thiazole derivatives are being explored for their potential as M3 muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs) . Compound 2, a 2-acylaminothiazole derivative, exhibited potent in vitro PAM activity towards the M3 mAChR with excellent subtype selectivity .

Case Studies

- In one study, researchers designed 2-aminothiazol-5-yl-pyrimidines to mimic 2-aminothiazole-5-carboxamide in the discovery of novel p38α mitogen-activated . Compound 3g showed potent in vitro PAM activity for the M3 mAChR with excellent subtype selectivity . Moreover, compound 3g showed a distinct pharmacological effect on isolated smooth muscle tissue from rat bladder and favorable PK profiles in rats following oral dosing, suggesting that it may be useful as a chemical probe for investigating agonistic modulation of the M3 mAChR both in vitro and in vivo .

Future Research Directions

Mechanism of Action

The mechanism of action of methyl 2-(1,2-thiazol-3-yl)propanoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-(1,2-thiazol-3-yl)propanoate with structurally related compounds, focusing on heterocyclic core differences, physicochemical properties, and biological relevance.

Structural Analogues: Heterocyclic Core Variations

Thiophene Derivatives

- Example Compounds: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (, Impurity a) 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol (, Impurity d)

- Thiophene derivatives are often associated with pharmaceutical impurities (e.g., in Drospirenone formulations) and may exhibit lower metabolic stability compared to thiazoles due to sulfur’s lone pair accessibility .

Triazole Derivatives

- Example Compounds :

- Key Differences :

- 1,2,4-Triazoles contain three nitrogen atoms, enhancing polarity and enabling diverse binding interactions (e.g., antifungal drugs like fluconazole).

- Unlike thiazoles, triazoles lack sulfur, which may reduce metal-coordination capacity but improve solubility in aqueous environments .

Biological Activity

Methyl 2-(1,2-thiazol-3-yl)propanoate is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 2-(1,2-thiazol-3-yl)propanoate features a thiazole ring, which incorporates nitrogen and sulfur atoms, contributing to its unique chemical properties. The propanoate group attached to the thiazole enhances its solubility and reactivity. Thiazole derivatives are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry.

Biological Activities

The biological activities of methyl 2-(1,2-thiazol-3-yl)propanoate include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. It has been shown to inhibit the growth of Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus .

- Anticancer Activity : Research indicates that methyl 2-(1,2-thiazol-3-yl)propanoate demonstrates anticancer effects by inducing cell death in cancer cell lines. Studies have shown that it can significantly reduce the viability of Caco-2 colorectal adenocarcinoma cells while exhibiting less effect on A549 human pulmonary adenocarcinoma cells . The compound's mechanism involves the inhibition of topoisomerase II, leading to DNA damage .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, although further research is needed to elucidate the specific pathways involved .

The mechanism of action for methyl 2-(1,2-thiazol-3-yl)propanoate involves its interaction with various biomolecules:

- Enzyme Inhibition : The thiazole ring can interact with enzymes such as topoisomerases and kinases, modulating their activity. This interaction is crucial for its anticancer properties .

- Cellular Pathway Modulation : By influencing signaling pathways associated with cell proliferation and apoptosis, methyl 2-(1,2-thiazol-3-yl)propanoate can alter cellular responses in both cancerous and non-cancerous cells .

Synthesis Methods

Methyl 2-(1,2-thiazol-3-yl)propanoate can be synthesized through various methods:

- Condensation Reactions : Combining thioamide derivatives with α-bromo esters under basic conditions.

- Cyclization Reactions : Cyclizing appropriate precursors containing thioamide functionalities.

These synthesis methods allow for the production of methyl 2-(1,2-thiazol-3-yl)propanoate with varying degrees of purity and yield .

Anticancer Activity Study

A study evaluated the anticancer effects of several thiazole derivatives, including methyl 2-(1,2-thiazol-3-yl)propanoate. The treatment of Caco-2 cells with this compound resulted in a significant reduction in cell viability (39.8%) compared to untreated controls (p < 0.001). This suggests a selective response in colorectal cancer cells that warrants further investigation into its therapeutic potential .

Antimicrobial Efficacy Assessment

In a comprehensive antimicrobial study, methyl 2-(1,2-thiazol-3-yl)propanoate was tested against various microbial strains. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrated that this compound could be a promising candidate for developing new antimicrobial agents .

Comparative Analysis with Other Thiazole Derivatives

The following table summarizes the biological activities of methyl 2-(1,2-thiazol-3-yl)propanoate compared to other thiazole derivatives:

| Compound Name | Biological Activity | Unique Properties |

|---|---|---|

| Methyl 2-(1,2-thiazol-3-yl)propanoate | Antimicrobial, Anticancer | Inhibits topoisomerase II |

| Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate | Strong anti-inflammatory | Contains an amino group |

| Ethyl 4-(5-methylthiazol-4-yl)benzoate | Antibacterial | Fused thiazole-benzene structure |

| Thiazole-based Anticonvulsants | Anticonvulsant | Various substitutions on the thiazole ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.